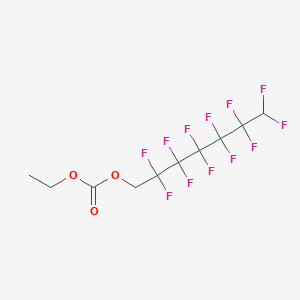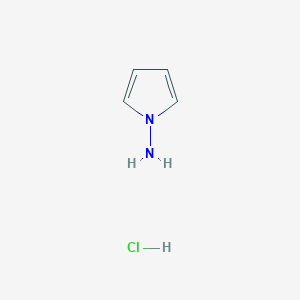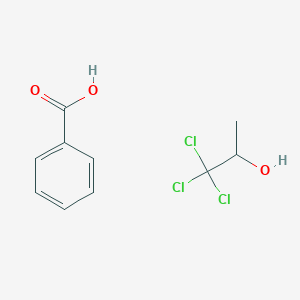
Einecs 213-576-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 213-576-5, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive. It is a yellow, odorless solid that is relatively stable compared to other high explosives. This compound has been extensively used in military applications and demolition activities due to its explosive properties.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:
Acid Recovery: Recycling of the acids used in the nitration process to minimize waste and reduce costs.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.
化学反应分析
Types of Reactions
2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluenes.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: Although less common, it can be oxidized to form different products.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.
Major Products
Reduction: Produces aminotoluenes.
Substitution: Can yield various substituted toluenes depending on the reagents used.
Oxidation: Produces oxidized derivatives, though these are less common.
科学研究应用
2,4,6-Trinitrotoluene has several applications in scientific research:
Chemistry: Used as a standard explosive in studies of detonation and explosive properties.
Biology: Research into its toxicological effects on living organisms.
Medicine: Investigations into its potential mutagenic and carcinogenic effects.
Industry: Utilized in the development of safer and more efficient explosives and propellants.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, characteristic of an explosion.
相似化合物的比较
Similar Compounds
2,4-Dinitrotoluene: Less explosive, used as an intermediate in chemical synthesis.
2,6-Dinitrotoluene: Similar to 2,4-dinitrotoluene, with slightly different properties.
Nitroglycerin: More sensitive and powerful explosive, used in dynamite.
Ammonium Nitrate: Widely used in fertilizers and explosives, less stable than 2,4,6-trinitrotoluene.
Uniqueness
2,4,6-Trinitrotoluene is unique due to its balance of stability and explosive power. It is less sensitive to shock and friction compared to nitroglycerin, making it safer to handle and transport. Its stability allows for controlled use in various applications, from military to industrial.
属性
CAS 编号 |
986-10-7 |
|---|---|
分子式 |
C18H42N3O6P3 |
分子量 |
489.5 g/mol |
IUPAC 名称 |
2,2,4,4,6,6-hexa(propan-2-yloxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C18H42N3O6P3/c1-13(2)22-28(23-14(3)4)19-29(24-15(5)6,25-16(7)8)21-30(20-28,26-17(9)10)27-18(11)12/h13-18H,1-12H3 |
InChI 键 |
DNZJBFOSYOVVGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OP1(=NP(=NP(=N1)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)


![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)







